5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine
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Overview
Description
5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by its complex structure, which includes a pentan-1-amine backbone with additional functional groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of primary or secondary amines .
Scientific Research Applications
5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminobutyl)-2,5-dimethoxyphenethylamine: Similar structure but with a shorter alkyl chain.
2,5-Dimethoxy-4-methylamphetamine: Contains similar methoxy groups but differs in the position and type of substituents.
4-Methoxyamphetamine: Shares the methoxy group but lacks the extended alkyl chain and additional amino group.
Uniqueness
5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine is unique due to its specific combination of functional groups and extended alkyl chain, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62397-76-6 |
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Molecular Formula |
C17H30N2O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-[4-(4-aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine |
InChI |
InChI=1S/C17H30N2O2/c1-20-16-13-15(9-5-7-11-19)17(21-2)12-14(16)8-4-3-6-10-18/h12-13H,3-11,18-19H2,1-2H3 |
InChI Key |
FDGCYJXZDNMJFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCCCCN)OC)CCCCN |
Origin of Product |
United States |
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